(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a piperazine ring with a pyrazolo[1,5-a]pyridine moiety, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cycloaddition reaction involving pyridine N-imine with an appropriate alkyne, followed by condensation with hydrazine.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzoyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Chemical Probes: It serves as a chemical probe for studying the interactions of pyrazolo[1,5-a]pyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The pyrazolo[1,5-a]pyridine moiety is crucial for binding to the ATP-binding site of CDKs, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDKs and have shown potent anti-cancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar to the compound , these derivatives are designed as CDK inhibitors with significant cytotoxic activities.
Uniqueness
(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone stands out due to its unique combination of a piperazine ring and a pyrazolo[1,5-a]pyridine moiety, which enhances its binding affinity and specificity towards CDKs. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-16-11-13(21)4-5-14(16)18(26)23-7-9-24(10-8-23)19(27)15-12-22-25-6-2-1-3-17(15)25/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFKYERXRNLNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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